molecular formula C14H12ClN3O2S B2541746 2-chloro-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)pyridine-3-carboxamide CAS No. 1024297-72-0

2-chloro-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No. B2541746
CAS RN: 1024297-72-0
M. Wt: 321.78
InChI Key: IZMQKUNTSIIJOZ-UHFFFAOYSA-N
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Description

The compound "2-chloro-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)pyridine-3-carboxamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various pharmacological and chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their behaviors, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific amines with carboxylic acids or their derivatives. For instance, the synthesis of "2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide" was achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimal conditions, yielding a high purity product . This suggests that the synthesis of the compound might also involve similar amine-carboxylic acid coupling reactions, potentially using a chlorinated pyridine derivative and a benzothiazolyl amine.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic methods. For example, NMR spectroscopy was used to investigate the structure of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides, revealing the presence of stereogenic centers and allowing for the assignment of configurations . This indicates that similar spectroscopic techniques could be employed to analyze the molecular structure of "2-chloro-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)pyridine-3-carboxamide" and determine its stereochemistry.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, showing that they can undergo various functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into its corresponding carboxamide via reaction with 2,3-diaminopyridine, and different products were obtained under varying conditions . This suggests that the compound may also participate in functionalization reactions, potentially leading to the formation of various derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in some studies. For example, the pharmacokinetics of a lipophilic substituted benzamide were compared to sulpiride, revealing differences in systemic bioavailability and brain penetration . This implies that the physical properties such as solubility, lipophilicity, and the ability to cross biological membranes of "2-chloro-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)pyridine-3-carboxamide" could be significant in determining its pharmacokinetic profile and potential as a therapeutic agent.

Scientific Research Applications

  • Synthesis of New Derivatives : A study by Mohamed, Abdulaziz, and Fadda (2013) discussed the synthesis of a variety of pyridine and pyrimidine rings incorporating benzothiazole moiety, which is structurally related to the compound (Mohamed, Abdulaziz, & Fadda, 2013).

  • Synthesis Techniques and Transformations : El’chaninov, Aleksandrov, and Stepanov (2018) described the synthesis of novel compounds, including the application of microwave-assisted reaction conditions for higher yields and shorter reaction times. These techniques can be relevant for synthesizing compounds similar to 2-chloro-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)pyridine-3-carboxamide (El’chaninov, Aleksandrov, & Stepanov, 2018).

  • Potential Biological Activities : Kumar and Mashelker (2007) explored the synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine moieties, expected to have hypertensive activity. This research could indicate potential biological applications for compounds structurally related to 2-chloro-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)pyridine-3-carboxamide (Kumar & Mashelker, 2007).

  • Chemical Transformations and Novel Ring Systems : Caroti et al. (1986) conducted a study on the reaction between 2-chloropyridine-3-carbonyl chloride and 1-alkyl-2-aminobenzimidazoles, leading to novel heterocyclic compounds. These findings are significant for understanding the reactivity and potential applications of related chloropyridine carboxamides (Caroti, Ceccotti, Settimo, Palla, & Primofiore, 1986).

  • Biological Activities of Isothiazolopyridines : Youssef, Azab, and Youssef (2012) reported on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which possess valuable biological activities. Their synthesis methods, including microwave techniques, provide insights into the potential biological relevance of compounds like 2-chloro-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)pyridine-3-carboxamide (Youssef, Azab, & Youssef, 2012).

properties

IUPAC Name

2-chloro-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-7-5-9-11(10(19)6-7)21-14(17-9)18-13(20)8-3-2-4-16-12(8)15/h2-4,7H,5-6H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMQKUNTSIIJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

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